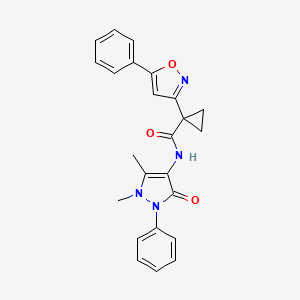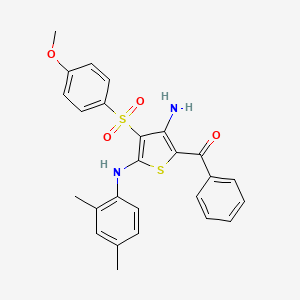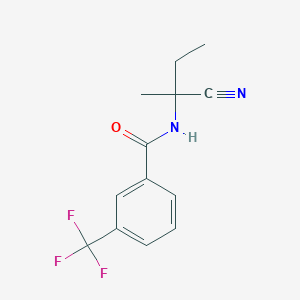
N-(1-cyano-1-methylpropyl)-3-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-1-methylpropyl)-3-(trifluoromethyl)benzamide: is a chemical compound with the molecular formula C12H12F3N2O . This compound is characterized by the presence of a cyano group, a trifluoromethyl group, and a benzamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1-methylpropyl)-3-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-(trifluoromethyl)benzoic acid with thionyl chloride to form 3-(trifluoromethyl)benzoyl chloride.
Amidation Reaction: The benzoyl chloride intermediate is then reacted with N-(1-cyano-1-methylpropyl)amine under basic conditions to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of catalysts to increase the reaction rate.
Temperature Control: Maintaining specific temperatures to ensure high yield and purity.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-cyano-1-methylpropyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Wissenschaftliche Forschungsanwendungen
N-(1-cyano-1-methylpropyl)-3-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemicals.
Wirkmechanismus
The mechanism of action of N-(1-cyano-1-methylpropyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The cyano group and trifluoromethyl group play crucial roles in its activity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1-cyano-1-methylpropyl)benzamide
- N-(1-cyano-1-methylpropyl)-2-methylbenzamide
- N-(1-cyano-1-methylpropyl)-4-methylbenzamide
Uniqueness
N-(1-cyano-1-methylpropyl)-3-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it valuable in various applications.
Eigenschaften
IUPAC Name |
N-(2-cyanobutan-2-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O/c1-3-12(2,8-17)18-11(19)9-5-4-6-10(7-9)13(14,15)16/h4-7H,3H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVUWUUARYOTSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)C1=CC(=CC=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 2-cinnamamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2812012.png)

![4,4-dimethyl-5-methylidene-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B2812016.png)
![Ethyl 1-[4-amino-2-(methoxycarbonyl)phenyl]-4-piperidinecarboxylate](/img/structure/B2812017.png)
![8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2812018.png)
![2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2812019.png)
![N-(1-cyanocyclopentyl)-2-[methyl(1-phenylethyl)amino]acetamide](/img/structure/B2812020.png)
![4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one](/img/structure/B2812022.png)
![N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-(2-FLUOROPHENOXY)ACETAMIDE](/img/structure/B2812024.png)
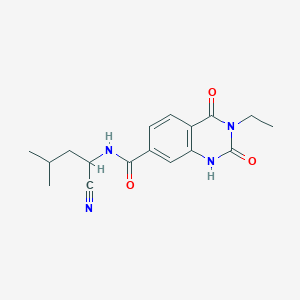
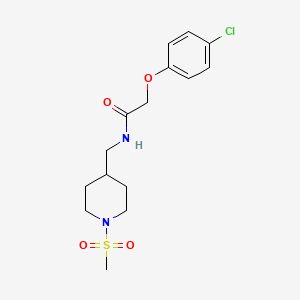
![N-(1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2812030.png)
